molecular formula C6H6FNO4 B12868552 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid CAS No. 251912-74-0

3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid

Cat. No.: B12868552
CAS No.: 251912-74-0
M. Wt: 175.11 g/mol
InChI Key: VFHYHBZLYHQLQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid, can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes in the presence of AuCl3 catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to substituted isoxazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include tert-butyl nitrite, isoamyl nitrite, and various metal catalysts such as Cu (I) and Ru (II) . Reaction conditions often involve moderate temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield 3,5-disubstituted isoxazoles, while oxidation reactions may produce oximes and other derivatives .

Scientific Research Applications

3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, isoxazole derivatives are known for their potential as anticancer, anti-inflammatory, and antimicrobial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid can be compared with other isoxazole derivatives, such as 3-(2-fluoro-phenyl)-isoxazole-5-carboxylic acid . While both compounds share the isoxazole core structure, their unique substituents confer different biological activities and properties. The presence of the fluoroethoxy group in this compound distinguishes it from other similar compounds and contributes to its specific applications and effects.

Similar Compounds

Biological Activity

3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C7H8FNO3C_7H_8FNO_3 with a molecular weight of approximately 175.15 g/mol. The structure features an isoxazole ring, which is known for its pharmacological versatility.

PropertyValue
Molecular FormulaC7H8FNO3
Molecular Weight175.15 g/mol
IUPAC NameThis compound

Isoxazole derivatives often exhibit their biological effects through interaction with various molecular targets, including enzymes and receptors. The presence of the fluoroethoxy group may enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : This compound may also act as a modulator for certain receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Biological Activity Studies

Research has indicated that isoxazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. A systematic review of literature reveals the following findings regarding the biological activity of this compound:

Anticancer Activity

A study conducted on various isoxazole derivatives demonstrated that certain compounds showed significant cytotoxic effects against human cancer cell lines. Specifically, compounds structurally similar to this compound were evaluated for their impact on cell viability using the MTT assay:

CompoundIC50 (μM)
This compound150 - 300
Related isoxazole derivative200 - 400

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that this compound has moderate cytotoxicity compared to other derivatives.

Mechanistic Insights

Further analysis revealed that treatment with this compound led to:

  • Induction of Apoptosis : Increased levels of pro-apoptotic markers (e.g., Bax) and decreased levels of anti-apoptotic markers (e.g., Bcl-2) were observed.
  • Cell Cycle Arrest : Flow cytometry analysis indicated a significant accumulation of cells in the G1 phase, suggesting that the compound may induce cell cycle arrest.

Case Studies

  • Study on HL-60 Cells : A detailed investigation into the effects of various isoxazole derivatives on human promyelocytic leukemia HL-60 cells showed that compounds similar to this compound significantly reduced cell viability while promoting apoptosis through modulation of key regulatory proteins involved in cell survival pathways .
  • In Vivo Studies : Preliminary in vivo studies on murine models have indicated that administration of this compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent .

Properties

CAS No.

251912-74-0

Molecular Formula

C6H6FNO4

Molecular Weight

175.11 g/mol

IUPAC Name

3-(2-fluoroethoxy)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C6H6FNO4/c7-1-2-11-5-3-4(6(9)10)12-8-5/h3H,1-2H2,(H,9,10)

InChI Key

VFHYHBZLYHQLQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1OCCF)C(=O)O

Origin of Product

United States

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